molecular formula C11H11ClO3 B8272888 Methyl 2-allyloxy-5-chlorobenzoate

Methyl 2-allyloxy-5-chlorobenzoate

Cat. No. B8272888
M. Wt: 226.65 g/mol
InChI Key: GCKORBXDZCDSHX-UHFFFAOYSA-N
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Patent
US04888353

Procedure details

A mixture of methyl 5-chloro-2-hydroxybenzoate (2c) (45.0 g, 0.24 mol), allyl bromide (62.6 ml, 0.75 mol) and ground potassium carbonate (66.67 g, 0.48 mol) in 750 ml of dry acetone was heated under reflux for 21/2 hours. The inorganic salt was removed by filtration, and the solvent and excess allyl bromide in the filtrate was evaporated to dryness to yield compound 3c quantitatively as a white solid, mp 25°-26° C. IR (nujol) 1738 (ester) cm-1. NMR (CDCl3) δ 7.63 (d, 1H, JBC =3 Hz, HC), 7.27 (d of d, 1H, JAB =9 Hz, HB), 6.77 (d. 1H, HA), 6.30-6.47 (m, 3H, olefinic protons) and 3.87 (s, 3H, CH3).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
62.6 mL
Type
reactant
Reaction Step One
Quantity
66.67 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[CH2:13](Br)[CH:14]=[CH2:15].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:15]([O:12][C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8])[CH:14]=[CH2:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)OC)C1)O
Name
Quantity
62.6 mL
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
66.67 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
750 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 21/2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The inorganic salt was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent and excess allyl bromide in the filtrate was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=C(C(=O)OC)C=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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